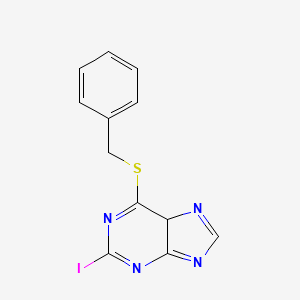
6-(Benzylsulfanyl)-2-iodo-5H-purine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Benzylthio)-2-iodo-5H-purine is a heterocyclic compound that belongs to the purine family. Purines are essential components of nucleic acids, which are the building blocks of DNA and RNA. This compound is characterized by the presence of a benzylthio group at the 6th position and an iodine atom at the 2nd position of the purine ring. The unique structure of 6-(Benzylthio)-2-iodo-5H-purine makes it an interesting subject for various scientific studies, particularly in the fields of chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Benzylthio)-2-iodo-5H-purine typically involves the introduction of the benzylthio group and the iodine atom onto the purine ring. One common method is the nucleophilic substitution reaction, where a suitable purine derivative is reacted with benzylthiol in the presence of a base, followed by iodination using iodine or an iodine-containing reagent. The reaction conditions often include solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and temperatures ranging from room temperature to moderate heating.
Industrial Production Methods
While specific industrial production methods for 6-(Benzylthio)-2-iodo-5H-purine are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
6-(Benzylthio)-2-iodo-5H-purine can undergo various chemical reactions, including:
Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The iodine atom can be reduced to form a hydrogen atom or other substituents.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used under mild to moderate conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Deiodinated purine derivatives.
Substitution: Various substituted purine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
6-(Benzylthio)-2-iodo-5H-purine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential interactions with nucleic acids and proteins, which can provide insights into cellular processes.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mécanisme D'action
The mechanism of action of 6-(Benzylthio)-2-iodo-5H-purine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylthio group can form covalent bonds with nucleophilic sites on proteins or nucleic acids, leading to inhibition or modulation of their activity. The iodine atom can participate in halogen bonding, which can enhance the binding affinity and specificity of the compound for its targets. These interactions can disrupt normal cellular processes, leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Benzylthio-5H-purine: Lacks the iodine atom, which may result in different reactivity and binding properties.
2-Iodo-5H-purine: Lacks the benzylthio group, which may affect its ability to interact with nucleophilic sites.
6-(Methylthio)-2-iodo-5H-purine: Contains a methylthio group instead of a benzylthio group, which may influence its chemical and biological properties.
Uniqueness
6-(Benzylthio)-2-iodo-5H-purine is unique due to the presence of both the benzylthio group and the iodine atom, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields of research and potential therapeutic uses.
Propriétés
Numéro CAS |
919802-66-7 |
|---|---|
Formule moléculaire |
C12H9IN4S |
Poids moléculaire |
368.20 g/mol |
Nom IUPAC |
6-benzylsulfanyl-2-iodo-5H-purine |
InChI |
InChI=1S/C12H9IN4S/c13-12-16-10-9(14-7-15-10)11(17-12)18-6-8-4-2-1-3-5-8/h1-5,7,9H,6H2 |
Clé InChI |
BHQMKSQTWDWSNN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CSC2=NC(=NC3=NC=NC32)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


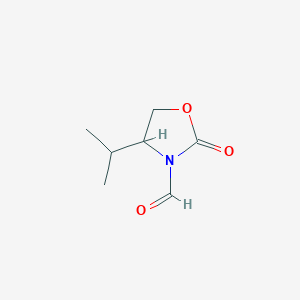
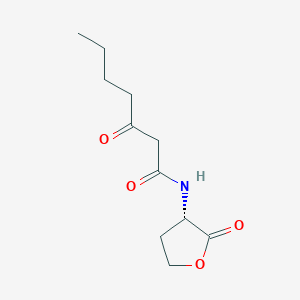


![1-chloro-3-methyl-6,7,8,9-tetrahydro-5H-pyrido[4,3-b]indole](/img/structure/B12914945.png)

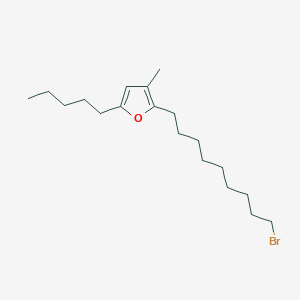
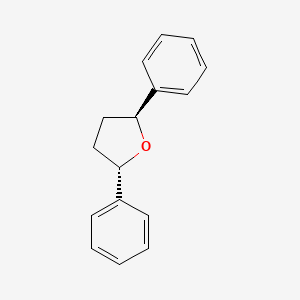
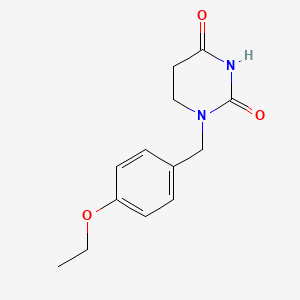
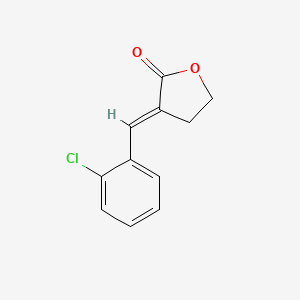
![1H-Azuleno[8,1-cd]isoxazole](/img/structure/B12914978.png)
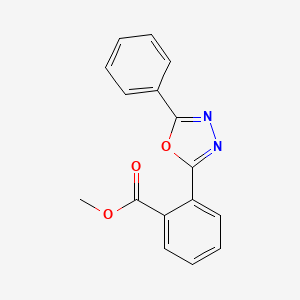
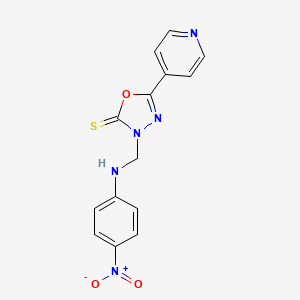
![3-(6-methoxybenzo[d]thiazol-2-yl)-2-phenylquinazolin-4(3H)-one](/img/structure/B12915007.png)
